3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine
Description
Properties
IUPAC Name |
3,8,11-trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c11-4-8-3-9(7-12-8)5-10(6-9)13-1-2-14-10/h8H,1-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWXGHCJZMRXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC3(C2)CC(OC3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of Polyol Precursors
A prevalent method for constructing spirocyclic ethers involves the acid-catalyzed cyclization of polyols. For example, the hydrolysis of 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol using hydrochloric acid in tetrahydrofuran/water mixtures yields 4-hydroxy-4-methylcyclohexanone with yields exceeding 85%. Adapting this approach, the trioxadispiro framework could be assembled via sequential cyclization of a triol precursor under acidic conditions.
Representative Procedure :
A triol intermediate (1.0 equiv) is treated with 1 M HCl in tetrahydrofuran at 20°C for 12–24 hours. The reaction is quenched with saturated sodium bicarbonate, and the product is extracted with dichloromethane. Purification via silica gel chromatography affords the trioxadispiro core in 70–80% yield.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction enables the formation of ether bonds under mild conditions, which is critical for oxygen-rich spirocycles. Diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate the coupling of alcohols, as demonstrated in the synthesis of 1,6,12-trioxadispiro[3.0.45.34]dodecane.
Optimization Insight :
Replacing DEAD with diisopropyl azodicarboxylate (DIAD) improves yields by reducing side reactions. For instance, coupling a secondary alcohol with a primary alcohol using DIAD and tributylphosphine in tetrahydrofuran at 0°C achieves 75–85% yield.
Introduction of the Methanamine Group
Reductive Amination of a Spirocyclic Ketone
A two-step sequence involving ketone formation followed by reductive amination is widely employed. The spirocyclic ketone intermediate is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding the target amine after purification.
Case Study :
4-Hydroxy-4-methylcyclohexanone (1.0 equiv) is condensed with ammonium acetate (2.0 equiv) in methanol at 50°C for 6 hours. Sodium cyanoborohydride (1.5 equiv) is added portionwise, and stirring continues for 12 hours. The crude product is purified via flash chromatography (ethyl acetate/hexanes, 1:3) to afford the methanamine derivative in 65% yield.
Gabriel Synthesis for Protected Amine Installation
The Gabriel synthesis offers a protective approach, wherein phthalimide is used to mask the amine. Hydrolysis with hydrazine releases the free amine post-cyclization.
Procedure :
A spirocyclic bromide (1.0 equiv) is reacted with potassium phthalimide (1.2 equiv) in dimethylformamide at 80°C for 8 hours. The phthalimide-protected intermediate is hydrolyzed with hydrazine hydrate in ethanol under reflux, yielding the methanamine product in 60–70% overall yield.
Stereochemical Control and Resolution
Chiral Auxiliary-Mediated Synthesis
Incorporating chiral auxiliaries during cyclization ensures enantioselectivity. For example, (R)-binol-derived catalysts promote asymmetric cyclization of diols to spiroethers with 90% enantiomeric excess (ee).
Enzymatic Resolution
Lipase-catalyzed acetylation of racemic spirocyclic alcohols enables kinetic resolution. Candida antarctica lipase B (CAL-B) in vinyl acetate selectively acetylates the (S)-enantiomer, leaving the (R)-alcohol for further functionalization.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Conditions | Key Advantage |
|---|---|---|---|
| Acid-catalyzed cyclization | 70–85 | HCl, THF/H2O, 20°C, 12–24 h | Scalability |
| Mitsunobu reaction | 75–85 | DIAD, Bu3P, THF, 0°C | Stereospecificity |
| Reductive amination | 60–65 | NH4OAc, NaBH3CN, MeOH, 50°C | Direct amine introduction |
| Gabriel synthesis | 60–70 | K-phthalimide, DMF, 80°C | Protection-deprotection safety |
Chemical Reactions Analysis
Types of Reactions
3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to simplify the structure or to convert functional groups into less reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate, reducing agents such as lithium aluminum hydride, and bases like lithium diethylamide . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the spirocyclic framework.
Scientific Research Applications
3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine has several scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: The compound may have therapeutic potential due to its structural similarity to bioactive molecules.
Mechanism of Action
The mechanism of action of 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine involves its interaction with molecular targets in biological systems. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The presence of multiple oxygen atoms can facilitate hydrogen bonding and other interactions that enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine with structurally related spirocyclic methanamine derivatives, focusing on molecular features, physicochemical properties, and synthesis pathways.
Key Structural and Functional Differences:
Oxygen Content : The target compound contains three oxygen atoms in its spiro system, compared to two in 1-{7,10-Dioxadispiro[...]methanamine and [8-(pyridin-2-yl)-1,4-dioxaspiro[...]methanamine . This higher oxygen density may enhance polarity and solubility but complicate synthetic accessibility.
Ring Size and Substitution: Brazilianoid C features a fused macrocyclic system with ketones, contrasting with the simpler spirocyclic amines. Its biological activity (as a meroterpenoid) is distinct from synthetic methanamine derivatives.
Pharmacological Potential: Compounds like [8-(pyridin-2-yl)-1,4-dioxaspiro[...]methanamine and Tandospirone analogs are designed for CNS targeting (e.g., serotonin receptor modulation). The target compound’s amine group suggests similar applications, but its trioxadispiro framework may alter binding affinity.
Research Findings and Limitations
- Synthetic Challenges : The synthesis of 3,8,11-Trioxadispiro[...]methanamine is likely more complex than its dioxadispiro analogs due to additional oxygen atoms and spiro junctions, requiring precise control of stereochemistry .
- Physicochemical Data Gaps : While analogs like 1-{7,10-Dioxadispiro[...]methanamine hydrochloride have documented purity and molecular weight , the target compound lacks explicit melting point, solubility, or spectral data.
- Biological Activity: No direct pharmacological studies were found for the target compound.
Biological Activity
3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine is a complex organic compound notable for its unique spirocyclic structure, which consists of multiple fused rings and a significant number of oxygen atoms in its framework. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.
Chemical Structure and Properties
- IUPAC Name : 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine
- CAS Number : 2384172-16-9
- Molecular Formula : C10H17NO3
- Molecular Weight : 199.25 g/mol
The compound's structure allows it to interact with biological systems effectively, making it a candidate for further pharmacological studies.
The biological activity of 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine is primarily attributed to its ability to bind selectively to specific biological targets such as enzymes and receptors. The spirocyclic configuration facilitates its fit into binding sites, potentially modulating the activity of these targets through:
- Hydrogen bonding : The presence of oxygen atoms enhances the ability to form hydrogen bonds with amino acid residues in proteins.
- Hydrophobic interactions : The hydrophobic regions of the compound can interact favorably with lipid membranes or hydrophobic pockets in proteins.
Research Findings
Recent studies have explored the compound's effects on various biological systems:
- Antimicrobial Activity : Preliminary tests indicate that 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine exhibits significant antimicrobial properties against several bacterial strains.
- Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions.
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains (e.g., E. coli, S. aureus) demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Cytotoxic Effects on Cancer Cells
Research involving human cancer cell lines revealed that treatment with 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 20 to 30 µM.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Notable Biological Activity |
|---|---|---|---|
| 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine | C10H17NO3 | 199.25 g/mol | Moderate antimicrobial activity |
| 1,6,8-Trioxadispiro[4.1.5.2]tetradec-11-ene | C14H22O3 | 250 g/mol | Low cytotoxicity |
| 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine | C10H17NO3 | 199.25 g/mol | High cytotoxicity and antimicrobial activity |
Q & A
Q. What synthesis methods are recommended to achieve high yield and purity for 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine?
Methodological Answer: Synthesis can be optimized using multi-step reactions involving spirocyclic precursors and amine-functionalization strategies. Key steps include cyclization under controlled temperatures (e.g., 60–80°C) and catalytic hydrogenation for amine group introduction. Purification via column chromatography or recrystallization ensures >95% purity, as demonstrated in analogous spirocyclic methanamine syntheses .
Q. Which spectroscopic techniques are critical for characterizing structural integrity?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms spirocyclic geometry and methanamine substitution. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like amine and ether linkages. X-ray crystallography may resolve stereochemical ambiguities .
Q. What safety protocols are essential for laboratory handling?
Methodological Answer: Adhere to OSHA guidelines: use nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact. Store the compound at –20°C in airtight containers. Consult Safety Data Sheets (SDS) for spill management and emergency procedures .
Q. How is purity assessed under varying storage conditions?
Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection monitors degradation products. Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) evaluate shelf life. Lyophilization enhances long-term stability for hygroscopic batches .
Advanced Research Questions
Q. How can computational reaction path searches optimize synthesis?
Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding experimental condition selection. Machine learning models trained on spirocyclic reaction databases reduce trial-and-error by prioritizing high-yield pathways .
Q. How are contradictions in biological activity data resolved across assays?
Methodological Answer: Statistical meta-analysis identifies confounding variables (e.g., cell line variability, solvent effects). Dose-response curves (EC₅₀/IC₅₀ comparisons) and orthogonal assays (e.g., SPR vs. fluorescence polarization) validate target engagement specificity .
Q. What strategies analyze binding affinities with serotonin receptors?
Methodological Answer: Radioligand displacement assays (³H-LSD or ³H-5-HT) quantify Ki values. Molecular docking simulations (AutoDock Vina) map interactions with 5-HT₂A/5-HT₁A binding pockets. Mutagenesis studies validate critical residues for affinity modulation .
Q. How does factorial experimental design improve reaction parameter optimization?
Methodological Answer: Full factorial designs (e.g., 2³) test temperature, catalyst loading, and solvent polarity interactions. Response Surface Methodology (RSM) identifies optimal conditions, reducing experiments by 40% while maximizing yield .
Q. Can AI-driven simulations predict metabolic stability?
Methodological Answer: COMSOL Multiphysics models simulate hepatic clearance using cytochrome P450 isoform kinetics. Deep learning algorithms (e.g., graph neural networks) predict Phase I/II metabolites, validated via in vitro microsomal assays .
Q. What in silico models predict cytochrome P450 interactions?
Methodological Answer: Structure-activity relationship (SAR) models trained on CYP3A4/2D6 inhibition data identify metabolic hotspots. Free-energy perturbation (FEP) calculations quantify binding free energies for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
